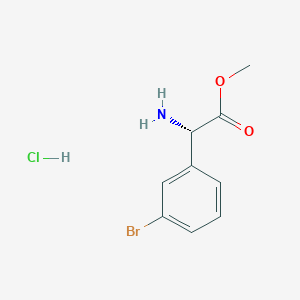
2-(1-methylazepan-4-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methylazepan-4-yl)acetic acid hydrochloride (2MAAH) is an organic compound with the chemical formula C11H15ClN2O2. It is a derivative of azepane and is used in a variety of scientific research applications. This compound has been studied extensively in the past few decades, and its biochemical and physiological effects have been well-documented. In
科学的研究の応用
2-(1-methylazepan-4-yl)acetic acid hydrochloride is used in a variety of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system, as well as to investigate the effects of various drugs on the cardiovascular system. Additionally, 2-(1-methylazepan-4-yl)acetic acid hydrochloride has been used to study the effects of drugs on the immune system, as well as to investigate the effects of drugs on the liver.
作用機序
The mechanism of action of 2-(1-methylazepan-4-yl)acetic acid hydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. Additionally, 2-(1-methylazepan-4-yl)acetic acid hydrochloride is thought to act as an antagonist of the dopamine receptor D2, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
2-(1-methylazepan-4-yl)acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the levels of serotonin in the brain, as well as to increase the levels of dopamine in the brain. Additionally, 2-(1-methylazepan-4-yl)acetic acid hydrochloride has been shown to decrease the levels of glutamate in the brain, as well as to decrease the levels of norepinephrine in the brain. Additionally, 2-(1-methylazepan-4-yl)acetic acid hydrochloride has been shown to increase the levels of endocannabinoids in the brain, as well as to increase the levels of opioid peptides in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-(1-methylazepan-4-yl)acetic acid hydrochloride in laboratory experiments is its ability to provide accurate and reliable results. Additionally, 2-(1-methylazepan-4-yl)acetic acid hydrochloride is relatively easy to synthesize and is relatively stable in laboratory conditions. However, one of the main limitations of using 2-(1-methylazepan-4-yl)acetic acid hydrochloride in laboratory experiments is its relatively short half-life, which can make it difficult to measure the effects of long-term treatments.
将来の方向性
There are a variety of potential future directions for 2-(1-methylazepan-4-yl)acetic acid hydrochloride. For example, further research could be conducted to explore the effects of 2-(1-methylazepan-4-yl)acetic acid hydrochloride on other neurotransmitters and hormones in the brain. Additionally, further research could be conducted to explore the effects of 2-(1-methylazepan-4-yl)acetic acid hydrochloride on other physiological systems, such as the cardiovascular system and the immune system. Furthermore, further research could be conducted to explore the potential therapeutic applications of 2-(1-methylazepan-4-yl)acetic acid hydrochloride, such as its potential use as an antidepressant or anxiolytic. Finally, further research could be conducted to explore the potential toxicological effects of 2-(1-methylazepan-4-yl)acetic acid hydrochloride, as well as its potential interactions with other drugs.
合成法
2-(1-methylazepan-4-yl)acetic acid hydrochloride can be synthesized in a two-step process. First, 1-methylazepan-4-ylacetic acid is synthesized by the reaction of 4-amino-1-methylazepane and acetic anhydride in the presence of pyridine. The second step involves the reaction of the 1-methylazepan-4-ylacetic acid with hydrochloric acid to form 2-(1-methylazepan-4-yl)acetic acid hydrochloride.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methylazepan-4-yl)acetic acid hydrochloride involves the reaction of 1-methylazepan-4-amine with chloroacetic acid, followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "1-methylazepan-4-amine", "chloroacetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "1. Dissolve 1-methylazepan-4-amine in diethyl ether and add chloroacetic acid.", "2. Add sodium hydroxide to the mixture to adjust the pH to 8-9.", "3. Stir the mixture at room temperature for 2-3 hours.", "4. Extract the product with diethyl ether and wash with water.", "5. Dry the organic layer with anhydrous sodium sulfate.", "6. Concentrate the organic layer to obtain 2-(1-methylazepan-4-yl)acetic acid.", "7. Dissolve 2-(1-methylazepan-4-yl)acetic acid in hydrochloric acid and stir for 1 hour.", "8. Concentrate the solution to obtain 2-(1-methylazepan-4-yl)acetic acid hydrochloride." ] } | |
CAS番号 |
2241128-00-5 |
製品名 |
2-(1-methylazepan-4-yl)acetic acid hydrochloride |
分子式 |
C9H18ClNO2 |
分子量 |
207.7 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




